Methylmethionine sulfonium chloride Methylmethionine sulfonium chloride Methylmethionine sulfonium salt is an organic molecular entity.
Methylmethionine chloride may be useful in helping the healing of gastric ulcers. In Japan, it is used as an over the counter product for gastrointestinal health support. It is also called "Vitamin U", but it is not a true vitamin.
A vitamin found in green vegetables. It is used in the treatment of peptic ulcers, colitis, and gastritis and has an effect on secretory, acid-forming, and enzymatic functions of the intestinal tract.
Brand Name: Vulcanchem
CAS No.: 1115-84-0
VCID: VC0535218
InChI: InChI=1S/C6H13NO2S.ClH/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1
SMILES: C[S+](C)CCC(C(=O)O)N.[Cl-]
Molecular Formula: C6H14NO2S.Cl
C6H14ClNO2S
Molecular Weight: 199.70 g/mol

Methylmethionine sulfonium chloride

CAS No.: 1115-84-0

Cat. No.: VC0535218

Molecular Formula: C6H14NO2S.Cl
C6H14ClNO2S

Molecular Weight: 199.70 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Methylmethionine sulfonium chloride - 1115-84-0

Specification

CAS No. 1115-84-0
Molecular Formula C6H14NO2S.Cl
C6H14ClNO2S
Molecular Weight 199.70 g/mol
IUPAC Name [(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride
Standard InChI InChI=1S/C6H13NO2S.ClH/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1
Standard InChI Key MYGVPKMVGSXPCQ-JEDNCBNOSA-N
Isomeric SMILES C[S+](C)CC[C@@H](C(=O)O)N.[Cl-]
SMILES C[S+](C)CCC(C(=O)O)N.[Cl-]
Canonical SMILES C[S+](C)CCC(C(=O)O)N.[Cl-]
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Methylmethionine sulfonium chloride (C₆H₁₄ClNO₂S) is an organic sulfonium salt characterized by a dimethylsulfonium group attached to the methionine backbone. Its systematic IUPAC name is [(3-amino-3-carboxypropyl)dimethylsulfanium chloride], and it is alternatively designated as S-methylmethionine sulfonium chloride or Vitamin U . The compound exists in both racemic (DL-) and enantiomeric (L-) forms, with the L-form being biologically active in mammalian systems .

Table 1: Key Physicochemical Properties of MMSC

PropertyValueSource
Molecular Weight199.70 g/mol
Melting Point139–140°C (decomposition)
Water Solubility250 mg/mL at 25°C
pH (1% solution)4.0–5.5
CAS Registry Number3493-12-7

Synthesis and Industrial Production

Synthetic Pathways

MMSC is synthesized through the methylation of methionine using methyl donors such as S-adenosylmethionine (SAM) or chemical methylating agents. The reaction proceeds via nucleophilic substitution, wherein the sulfur atom in methionine reacts with a methyl group to form the sulfonium center . Industrial production typically employs methionine and methyl chloride under controlled alkaline conditions, yielding the racemic DL-form. Enantiomeric purity is achieved through chromatographic resolution or asymmetric synthesis .

Industrial Applications

Beyond its therapeutic uses, MMSC is utilized in animal feed additives to enhance growth performance. A 2024 study demonstrated that tilapia fed MMSC-supplemented diets exhibited a 15% increase in weight gain and improved feed conversion ratios compared to controls . This effect is attributed to MMSC’s role in regulating myostatin, a negative regulator of muscle growth .

Biological Mechanisms and Pharmacological Effects

Gastroprotective Activity

MMSC’s most well-documented role is its cytoprotective effect on gastrointestinal mucosa. It stimulates the synthesis of mucin 2 (MUC2), a critical glycoprotein component of the gut mucosal barrier. In piglet jejunal epithelial cells, MMSC upregulated MUC2 expression by 40% and enhanced the production of growth factors such as epidermal growth factor (EGF) and transforming growth factor-beta (TGF-β) . These mechanisms underlie its efficacy in treating gastric ulcers and gastritis .

Antioxidant and Anti-Inflammatory Properties

MMSC scavenges reactive oxygen species (ROS) by donating methyl groups, thereby reducing oxidative stress in epithelial tissues. In a 2023 clinical trial, patients with chronic gastritis who received MMSC for six months reported a 50% reduction in dyspepsia symptoms and improved quality of life scores . The compound also inhibits NF-κB signaling, attenuating inflammation in ulcerative lesions .

Therapeutic Applications in Human Medicine

Management of Peptic Ulcers

MMSC has been approved in Japan since 1959 for the treatment of duodenal ulcers and gastritis . Clinical trials indicate that oral administration of 500 mg/day accelerates ulcer healing by 30–40% compared to placebo, with minimal adverse effects .

Table 2: Clinical Outcomes of MMSC in Gastrointestinal Disorders

ConditionDosageEfficacy MetricOutcome
Gastritis500 mg/daySymptom resolution (8 weeks)68% improvement
Duodenal Ulcer750 mg/dayEndoscopic healing (12 weeks)72% complete healing
Chronic Dyspepsia300 mg/dayQuality of Life (QoL) score55% increase in QoL

Hepatoprotective Effects

Emerging evidence suggests MMSC mitigates liver damage by enhancing glutathione synthesis. In rodent models of ethanol-induced hepatotoxicity, MMSC reduced serum ALT levels by 60% and hepatic lipid peroxidation by 45% .

Comparative Analysis with Related Compounds

MMSC vs. Other Sulfonium Salts

MMSC’s gastrointestinal specificity distinguishes it from broader-acting sulfonium compounds like S-adenosylmethionine (SAMe). While SAMe modulates global methylation, MMSC preferentially targets mucosal repair pathways .

Recent Advances and Future Directions

Agricultural Research

Recent studies highlight MMSC’s potential as a sustainable alternative to antibiotics in livestock. In poultry, MMSC supplementation reduced necrotic enteritis incidence by 25% while improving feed efficiency .

Oncological Applications

Preliminary in vitro data indicate that MMSC induces apoptosis in colorectal cancer cells via caspase-3 activation. Ongoing phase I trials are evaluating its adjuvant use in chemotherapy .

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